6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol is a heterocyclic compound that features a fused ring system containing both a cyclopentane and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol can be synthesized through the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine. Alternatively, it can be prepared by condensing a cyclopentenolone with alkylenediamines or an aliphatic α-diketone with 1,2-diamino cyclopentane. The resulting product is then dehydrogenated in the presence of palladium over activated charcoal or copper chromite .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of corrosion inhibitors for steel alloys.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor by forming a protective layer on metal surfaces, preventing corrosion through both physisorption and chemisorption . In biological systems, it may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Similar structure but contains a pyridine ring instead of a pyrazine ring.
6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine: Contains a methyl group at the 5-position.
Uniqueness
6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol |
InChI |
InChI=1S/C7H8N2O/c10-6-2-1-5-7(6)9-4-3-8-5/h3-4,6,10H,1-2H2 |
InChI Key |
FBLJLDJATFIRQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC=CN=C2C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.